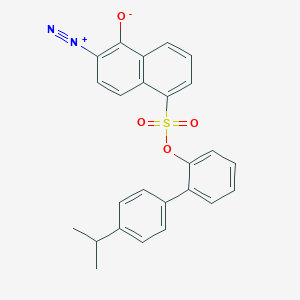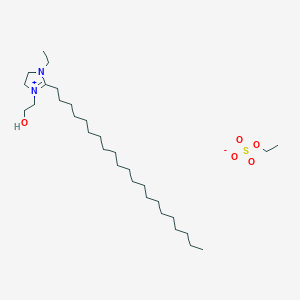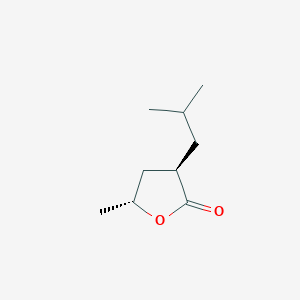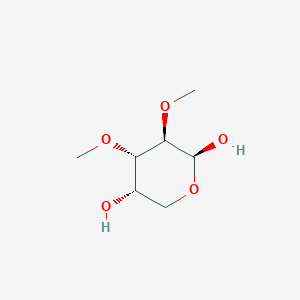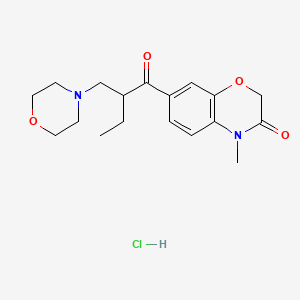
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of benzoxazinones, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzoxazinone core through cyclization reactions.
- Introduction of the methyl group at the 4-position.
- Attachment of the morpholinylmethyl group via alkylation or acylation reactions.
- Formation of the monohydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups such as carbonyls.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced or replaced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the additional substituents.
4-Methyl-2H-1,4-Benzoxazin-3(4H)-one: A simpler derivative with only the methyl group.
7-(2-(4-Morpholinylmethyl)-1-oxobutyl)-2H-1,4-Benzoxazin-3(4H)-one: A derivative with the morpholinylmethyl group.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(2-(4-morpholinylmethyl)-1-oxobutyl)-, monohydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
135420-38-1 |
|---|---|
Molekularformel |
C18H25ClN2O4 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
4-methyl-7-[2-(morpholin-4-ylmethyl)butanoyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H24N2O4.ClH/c1-3-13(11-20-6-8-23-9-7-20)18(22)14-4-5-15-16(10-14)24-12-17(21)19(15)2;/h4-5,10,13H,3,6-9,11-12H2,1-2H3;1H |
InChI-Schlüssel |
DBAMPNPYKRRAAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1CCOCC1)C(=O)C2=CC3=C(C=C2)N(C(=O)CO3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



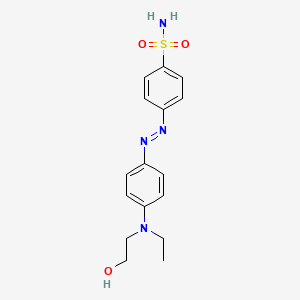

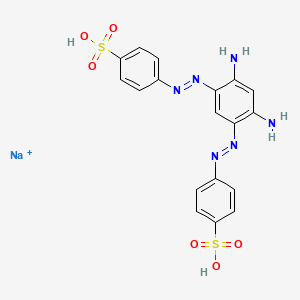
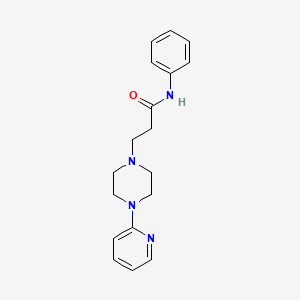
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)

